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Dansyl-Gly-Cys-Val-Leu-Ser

Cat. No.: B136571
M. Wt: 710.9 g/mol
InChI Key: PYFRGABQIDFXHO-FAWUNYRSSA-N
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Description

Overview of Dansyl-Peptides as Tools in Biochemical Investigations

Dansyl-peptides, as a class of molecules, are instrumental in biochemical investigations primarily due to their fluorescent nature. The dansyl group acts as a fluorophore, a molecule that can re-emit light upon light excitation. This property allows researchers to detect and track the peptide in various experimental setups. chemimpex.comnih.gov The fluorescence of the dansyl group is highly sensitive to its local environment. wikipedia.org Changes in the polarity of the environment surrounding the dansyl moiety can lead to shifts in the fluorescence emission spectrum and intensity. bachem.com This characteristic is particularly useful in studying peptide-protein interactions, as the binding of a dansyl-peptide to a protein can alter the local environment of the dansyl group, resulting in a detectable change in fluorescence. nih.govnih.gov

Furthermore, dansyl-peptides are employed in fluorescence resonance energy transfer (FRET) studies. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In the context of dansyl-peptides, the dansyl group can act as a donor or acceptor of energy when in proximity to another fluorophore, providing insights into molecular distances and interactions. nih.gov

Significance of Dansyl-Gly-Cys-Val-Leu-Ser-OH as a Model Research Compound

The specific peptide sequence of this compound-OH makes it a significant model compound for particular areas of research. Notably, it serves as a fluorogenic substrate for the enzyme farnesyltransferase (FTase). FTase is an important enzyme involved in post-translational modification of proteins, a process crucial for their function and localization within the cell.

When this compound-OH is acted upon by FTase, a farnesyl group is transferred to the cysteine residue of the peptide. This enzymatic modification alters the local environment of the dansyl group, moving it from a more polar to a less polar environment. This shift is accompanied by a significant enhancement in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum. bachem.com This distinct change in fluorescence provides a direct and continuous method for monitoring the activity of FTase, making this compound-OH an invaluable tool for screening potential inhibitors of this enzyme, which are of interest in cancer research.

Beyond its role as an enzyme substrate, the peptide is also utilized in broader studies of cellular processes, including protein interactions and signaling pathways. chemimpex.com Its ability to be tracked via its fluorescence makes it a versatile tool in molecular and cellular biology. chemimpex.com

Historical Context of Dansyl Fluorophore Applications in Peptidic Systems

The use of the dansyl fluorophore in the study of peptides and proteins has a long history. Dansyl chloride was first introduced as a reagent for reacting with primary amino groups of amino acids, peptides, and proteins. wikipedia.orgresearchgate.net This reaction, known as dansylation, results in the formation of stable, fluorescent sulfonamide adducts. wikipedia.org

Initially, dansyl chloride was widely used for N-terminal amino acid analysis and protein sequencing. wikipedia.orgresearchgate.net The process involved hydrolyzing a dansylated protein and then identifying the N-terminal amino acid by its characteristic fluorescence. This method, though largely replaced by automated sequencing techniques, was a foundational tool in protein chemistry.

The application of dansyl chloride expanded to the labeling of proteins to study their structure and dynamics. mdpi.comresearchgate.net The sensitivity of the dansyl group's fluorescence to its environment made it a useful probe for detecting conformational changes in proteins upon ligand binding or other perturbations. nih.gov Over time, the synthesis of specific peptide sequences with a dansyl label, such as this compound-OH, allowed for more targeted investigations of enzyme activity and molecular interactions. nih.govnih.gov The development of such specific tools represents a refinement of the initial, broader applications of the dansyl fluorophore, enabling more precise and detailed biochemical and cellular studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46N6O9S2 B136571 Dansyl-Gly-Cys-Val-Leu-Ser

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRGABQIDFXHO-FAWUNYRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of Dansyl Gly Cys Val Leu Ser Oh

Peptide Synthesis Methodologies for Dansyl-Gly-Cys-Val-Leu-Ser-OH

The creation of this compound-OH is a multi-step process that begins with the assembly of the core peptide chain, followed by the attachment of the fluorescent dansyl group.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the Gly-Cys-Val-Leu-Ser-OH peptide backbone. lcms.cz The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is generally preferred due to its milder deprotection conditions compared to the harsher acids used in Boc chemistry, which is particularly beneficial for preserving sensitive modifications and the integrity of the final peptide. nih.govbiotage.com

The synthesis proceeds in a C-terminal to N-terminal direction, starting with the attachment of the C-terminal serine to a solid support resin.

Step-by-Step SPPS Protocol:

Resin Selection and First Amino Acid Loading: A Wang or Rink Amide resin is commonly used. For the synthesis of a C-terminal carboxylic acid, a pre-loaded Fmoc-Ser(tBu)-Wang resin would be an appropriate starting point. The tert-butyl (tBu) group protects the serine hydroxyl group.

Iterative Deprotection and Coupling Cycles: The synthesis involves repeated cycles of two key steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). biotage.com

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated and coupled to the newly freed N-terminus. Common coupling reagents include combinations like DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine). This cycle is repeated for Valine, Cysteine, and Glycine (B1666218).

Side-Chain Protection: Each amino acid with a reactive side chain is protected with a group that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage step. The choice of protecting group for the cysteine thiol is particularly critical to prevent side reactions. acs.org

Amino AcidN-α Protecting GroupSide-Chain Protecting Group
Serine (Ser)Fmoctert-Butyl (tBu)
Leucine (B10760876) (Leu)FmocNone
Valine (Val)FmocNone
Cysteine (Cys)FmocTrityl (Trt)
Glycine (Gly)FmocNone
This table outlines the standard protecting groups used in the Fmoc-based solid-phase synthesis of the Gly-Cys-Val-Leu-Ser-OH peptide.

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved using a strong acid "cocktail." A common cleavage cocktail for a peptide containing a Trityl-protected cysteine is Reagent K or a similar mixture. peptide.com The composition of these cocktails includes scavengers to trap the reactive carbocations generated during deprotection, preventing unwanted side reactions like re-attachment to sensitive residues. wpmucdn.combiotage.com

Reagent CocktailCompositionPurpose
Reagent KTrifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT)A standard, robust cocktail for cleaving peptides with sensitive residues like Cysteine and Tyrosine. peptide.com EDT helps keep the cysteine thiol in a reduced state. biotage.com
Reagent HTFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium IodideSpecifically designed to minimize the oxidation of methionine residues, but also effective for general use. nih.govlifetein.com
This table presents examples of cleavage cocktails suitable for the final deprotection of the synthesized peptide.

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). lcms.czscispace.comamericanpeptidesociety.org

N-Terminal Dansylation Procedures

The fluorescent dansyl group is typically added to the N-terminus of the peptide after the full-length Gly-Cys-Val-Leu-Ser-OH has been synthesized and purified, although on-resin dansylation is also possible before cleavage. Post-synthesis solution-phase dansylation offers better control and characterization of the final product.

The reaction involves the nucleophilic attack of the peptide's free N-terminal amino group (from glycine) on dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.gov

Reaction Conditions:

pH: The reaction is carried out in an aqueous-organic mixture at an alkaline pH, typically between 9.5 and 10. researchgate.netbohrium.com This ensures that the N-terminal amino group is in its unprotonated, nucleophilic form. bohrium.com

Solvent: A mixture such as acetone-water is often used to dissolve both the peptide and the water-insoluble dansyl chloride. researchgate.net

Temperature: The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 38-60°C) to increase the reaction rate. researchgate.netbohrium.com

Purification: After the reaction, the newly formed this compound-OH is purified from excess dansyl chloride and its hydrolysis byproduct, dansylic acid, using RP-HPLC.

Targeted Chemical Modifications and Bioconjugation Chemistry of this compound-OH

The true utility of this peptide often lies in its ability to be attached to other molecules. The cysteine residue, with its nucleophilic thiol (-SH) side chain, is the primary site for such modifications.

Strategies for Forming Stable Conjugates with Diverse Biomolecules

The thiol group of cysteine is a highly effective nucleophile, especially at a pH slightly below its pKa (~8.5), allowing for highly selective (chemoselective) reactions in the presence of other nucleophilic groups like amines. chinesechemsoc.orgmdpi.com This makes cysteine a popular choice for site-specific bioconjugation. pentelutelabmit.comscbt.com

Several strategies can be employed to conjugate this compound-OH to proteins, other peptides, or small-molecule probes:

Thiol-Maleimide Reaction: This is one of the most common methods for thiol-specific modification. The maleimide (B117702) group reacts rapidly and specifically with thiols at near-neutral pH (6.5-7.5) to form a stable thioether bond. bio-protocol.orgthermofisher.com Biomolecules functionalized with a maleimide group can be readily conjugated to the cysteine residue of the dansylated peptide.

Haloacetamide/Haloacetate Chemistry: Reagents like iodoacetamides or bromoacetamides are also highly reactive towards thiols via an SN2 reaction, forming a stable thioether linkage. thermofisher.com This reaction is typically performed at a pH between 7 and 8.5.

Thiol-Disulfide Exchange: The cysteine thiol can react with an existing disulfide bond in another molecule to form a new, mixed disulfide bond. This reaction is reversible, which can be a disadvantage if a highly stable linkage is required.

Thiol-Ene Reaction: In the presence of a photoinitiator or radical initiator, thiols can react with alkenes (olefins) in a "click chemistry" type reaction to form thioether bonds.

Conjugation StrategyThiol-Reactive GroupResulting LinkageTypical pHNotes
Thiol-Maleimide AdditionMaleimideThioether6.5 - 7.5Very common, fast, and highly specific for thiols. bio-protocol.orgthermofisher.com
Thiol-Haloacetyl ReactionIodoacetamide, BromoacetamideThioether7.0 - 8.5Forms a very stable bond; reaction should be protected from light. thermofisher.com
Thiol-Disulfide ExchangePyridyl disulfideDisulfide~7.0 - 8.0Reversible linkage, useful for applications requiring cleavable conjugates.
Chlorooxime LigationChlorooximeThiohydroximate~7.0A newer method that generates stable conjugates with high chemoselectivity. chinesechemsoc.org
This table summarizes prominent strategies for the bioconjugation of cysteine-containing peptides like this compound-OH.

The choice of conjugation strategy depends on the desired stability of the linkage and the nature of the biomolecule to be conjugated. Following conjugation, the final product must be rigorously purified, typically by HPLC or size-exclusion chromatography, to remove unreacted starting materials and ensure the homogeneity of the final conjugate. nih.gov

Spectroscopic and Fluorescent Properties of Dansyl Gly Cys Val Leu Ser Oh in Research Contexts

Fundamental Fluorescence Characteristics of the Dansyl Moiety within Dansyl-Gly-Cys-Val-Leu-Ser-OH

The fluorescence of this compound-OH is governed by the dansyl group, a fluorophore known for its bright emission and responsiveness to environmental changes. researchgate.net This fluorophore consists of a dimethylaminonaphthalene sulfonyl group, which is responsible for its characteristic spectroscopic properties.

The detection of the dansyl group is optimized by selecting appropriate excitation and emission wavelengths, which can vary depending on the solvent and the local environment of the fluorophore. The dansyl group generally absorbs light in the near-UV region and emits a strong fluorescence in the visible spectrum, typically with a large Stokes shift. aatbio.comaatbio.com For instance, dansyl glycine (B1666218) in dioxane is excited at 334 nm and emits at 495 nm. aatbio.com In HPLC applications, dansyl glycine has been detected using an excitation wavelength of 324 nm and an emission wavelength of 559 nm. researchgate.net These values provide a general range for detecting dansyl-conjugated peptides like this compound-OH.

The specific wavelengths for optimal detection are influenced by the solvent polarity, with shifts observed as the environment around the dansyl group changes. This property is fundamental to its use in assays monitoring binding or enzymatic modification.

Interactive Data Table: Excitation and Emission Wavelengths for Dansyl Derivatives You can filter the table by compound or solvent to see specific data points.

The fluorescence quantum yield of the dansyl group—a measure of its emission efficiency—is highly dependent on its environment. aatbio.com This property is central to its application in research. In highly polar solvents like water, the quantum yield is very low, reported to be between 0.065 and 0.07. omlc.org However, when the dansyl group is transferred to a nonpolar, aprotic solvent such as dioxane, the quantum yield increases dramatically to 0.66. omlc.org This enhancement is due to the shielding of the fluorophore from quenching interactions with polar solvent molecules.

In the context of this compound-OH, this means that if the peptide binds to a protein and the dansyl group is sequestered within a hydrophobic pocket, a significant increase in fluorescence intensity will be observed. nih.gov This principle is the basis for many binding assays and enzyme kinetic studies. Fluorescence intensity can also be modulated through mechanisms like photoinduced electron transfer (d-PeT), where interaction with an electron-withdrawing group can quench fluorescence, and cleavage of this group can restore or "turn on" the signal. rsc.org Furthermore, binding to macromolecules like cyclodextrins or proteins can lead to a several-fold enhancement in fluorescence intensity. acs.orgresearchgate.net

Interactive Data Table: Quantum Yield of Dansyl Derivatives This table illustrates the strong dependence of quantum yield on solvent polarity.

Environmental Sensitivity of Dansyl Fluorescence in this compound-OH

The most powerful feature of the dansyl fluorophore for biochemical applications is its environmental sensitivity. Changes in the polarity and conformation of its immediate surroundings directly translate into measurable changes in its fluorescence emission spectrum and intensity.

The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment. acs.org As the polarity of the solvent decreases, the emission maximum undergoes a hypsochromic shift (a shift to a shorter, bluer wavelength). scilit.com For example, the fluorescence of dansyl lysine (B10760008) shifts from the green region of the spectrum in water to the blue region in the less polar solvent ethanol. researchgate.net

A clear demonstration of this effect is seen with dansyl-labeled lipids (dansyl-DHPE). When incorporated into a liposome, where the dansyl group is at the relatively polar lipid-water interface, it has an emission maximum of 518 nm. nih.gov However, when this lipid is bound within the hydrophobic pocket of a lipid transfer protein, the emission maximum shifts significantly to 484 nm, a wavelength similar to that of dansyl-DHPE dissolved in the nonpolar solvent benzene. nih.gov This polarity-induced shift is a key indicator used to monitor the binding and transfer of the dansyl-labeled molecule from an aqueous or membrane environment to a nonpolar protein-binding site.

The conformation of the molecule to which the dansyl group is attached has a profound impact on its fluorescence properties. acs.org For this compound-OH, any change in the peptide's conformation that alters the exposure of the dansyl group to the solvent will modulate its fluorescence.

Research on dansyl-labeled proteins has shown that unfolding events, which expose the fluorophore to the aqueous solvent, lead to a decrease in fluorescence energy transfer and changes in emission intensity. bakerlab.org Conversely, folding events that protect the dansyl group within a nonpolar core result in increased fluorescence. bakerlab.org Studies using dansyl-appended cyclodextrins have revealed that the dansyl moiety can exist in a conformational equilibrium, partially included in the hydrophobic cavity (higher fluorescence state) and partially exposed to the bulk water (lower fluorescence state). acs.orgrsc.org The addition of a guest molecule that displaces the dansyl group from the cavity to the aqueous environment causes a dramatic decrease in fluorescence intensity. acs.org This principle is directly applicable to this compound-OH, where its binding to a target enzyme can induce a conformational change that either shields or exposes the dansyl group, leading to a measurable change in fluorescence.

Enzymatic and Biochemical Research Applications of Dansyl Gly Cys Val Leu Ser Oh

Dansyl-Gly-Cys-Val-Leu-Ser-OH as a Fluorogenic Enzyme Substrate

This compound-OH is instrumental in elucidating the function of FTase due to its unique fluorescent properties. The dansyl group, attached to the N-terminus of the peptide, exhibits a significant change in its fluorescence upon the enzymatic transfer of a farnesyl group to the cysteine residue. This alteration in fluorescence provides a direct and continuous measure of enzyme activity.

Substrate Specificity for Farnesyl Diphosphate (B83284) Farnesyltransferase (FTase)

This compound-OH is a highly specific substrate for Farnesyl Diphosphate Farnesyltransferase (FTase). bachem.com This specificity is crucial for accurately studying the activity of FTase without interference from other related enzymes. Notably, this peptide is not recognized as a substrate by the closely related enzyme geranylgeranyl transferase type I (GGTase I), highlighting its utility in distinguishing between these two important prenyltransferases. bachem.com The peptide sequence is based on the C-terminal region of H-Ras, a well-known target for farnesylation. bachem.com

Mechanistic Insights into FTase-Catalyzed Reactions Using this compound-OH

The use of this compound-OH provides significant mechanistic insights into the action of FTase. The underlying principle of its fluorogenic nature lies in the environmental sensitivity of the dansyl group. In the unbound, non-farnesylated state, the dansyl moiety is in a polar, aqueous environment. However, upon the FTase-catalyzed transfer of the hydrophobic farnesyl group to the cysteine thiol, the dansyl group is shifted to a non-polar, lipidic environment. bachem.com This transition from a polar to a non-polar environment leads to a notable enhancement in fluorescence intensity and a shift in the emission maximum to a lower wavelength. bachem.com Specifically, complete farnesylation of the peptide results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, accompanied by a 13-fold increase in fluorescence intensity at 505 nm when excited at 340 nm. bachem.com This fluorescence enhancement allows for real-time monitoring of the enzymatic reaction.

Kinetic Characterization of Enzyme-Substrate Interactions (e.g., kcat, Km)

The kinetic parameters of the interaction between FTase and this compound-OH have been determined, providing a quantitative measure of the enzyme's efficiency with this substrate. These parameters are essential for comparative studies and for understanding the enzyme's catalytic mechanism.

Kinetic Parameter Value
kcat 0.5 s⁻¹
Km 1.4 µM

Kinetic parameters for the interaction of FTase with this compound-OH in the presence of farnesyl diphosphate (FPP). bachem.com

Applications of this compound-OH in Enzyme Activity Monitoring and Inhibitor Screening

The favorable spectroscopic properties of this compound-OH make it an invaluable tool for continuously monitoring FTase activity and for the development of high-throughput screening assays for potential inhibitors.

Continuous Spectroscopic Monitoring of FTase Activity

The farnesylation-induced shift in the fluorescence of this compound-OH allows for the continuous spectroscopic monitoring of FTase activity. bachem.com By exciting the substrate at 340 nm and monitoring the emission at 505 nm, the progress of the reaction can be followed in real-time. bachem.com This continuous assay format is advantageous as it provides immediate feedback on enzyme kinetics and can be used to study the effects of various factors, such as pH, temperature, and the presence of activators or inhibitors, on enzyme activity.

High-Throughput Screening Methodologies for Potential FTase Inhibitors

This compound-OH is widely used in high-throughput screening (HTS) campaigns to identify potential inhibitors of FTase, which are of interest as potential therapeutic agents. The assay is well-suited for HTS due to its simplicity and homogeneous format, often referred to as a "mix-incubate-measure" assay, which eliminates the need for wash or reagent transfer steps. bioassaysys.com

In a typical HTS setup, FTase is incubated with farnesyl pyrophosphate, this compound-OH, and the test compounds. A decrease in the fluorescence signal compared to a control reaction without an inhibitor indicates that the test compound is inhibiting FTase activity. bioassaysys.com This methodology is robust and can be readily automated for screening large compound libraries in 96- or 384-well plate formats. bioassaysys.com The high quality of such assays is often demonstrated by a Z'-factor of 0.8 or higher, indicating a large separation between positive and negative controls and thus a high degree of reliability. bioassaysys.com

Comparative Studies on Related Isoprenoid Biosynthesis Enzymes

The study of isoprenoid biosynthesis enzymes often involves a comparative approach to understand the specificity and function of individual enzymes within the broader family of prenyltransferases. The compound this compound-OH serves as a valuable tool in these comparative analyses, particularly in distinguishing the activity of Farnesyltransferase (FTase) from that of Geranylgeranyl Transferase Type I (GGTase I).

Specificity Profiling Against Geranylgeranyl Transferase Type I (GGTase I)

This compound-OH is a well-established fluorogenic substrate for FTase. Its utility in enzymatic assays stems from the significant increase in fluorescence intensity and a shift to a lower emission wavelength of the dansyl group upon the farnesylation of the cysteine residue. This change occurs as the dansyl group moves from a polar to a non-polar environment.

In the context of specificity profiling, a critical aspect is to determine the extent to which this substrate interacts with related enzymes, such as GGTase I. GGTase I is another key enzyme in the prenylation pathway, responsible for attaching a 20-carbon geranylgeranyl group to proteins, in contrast to the 15-carbon farnesyl group transferred by FTase.

Research has demonstrated that this compound-OH exhibits high specificity for FTase and is not recognized as a substrate by GGTase I. In assays measuring the activity of GGTase I, this compound-OH is reported to be inactive. This high degree of specificity is crucial for its use as a selective tool in biochemical research.

The primary determinant for substrate discrimination between FTase and GGTase I is the C-terminal amino acid of the CaaX motif. Generally, proteins with serine, glutamine, or methionine at the X position are substrates for FTase, while those with leucine (B10760876) are substrates for GGTase I. The peptide sequence of this compound-OH, with serine at the C-terminus, aligns with the substrate preference of FTase.

The table below summarizes the specificity profile of this compound-OH with respect to FTase and GGTase I.

EnzymeSubstrate Activity
Farnesyltransferase (FTase)Yes
Geranylgeranyl Transferase Type I (GGTase I)No

Implications for Modulating Cellular Prenylation Pathways

The high specificity of this compound-OH for FTase has significant implications for research aimed at understanding and modulating cellular prenylation pathways. Prenylation is a critical post-translational modification that affects the localization and function of a wide array of proteins involved in cellular signaling, growth, and differentiation. The dysregulation of these pathways is implicated in various diseases, including cancer.

The ability to selectively probe the activity of FTase without cross-reactivity with GGTase I is invaluable for several reasons:

Dissecting Enzyme-Specific Roles: By using a substrate that is exclusively recognized by FTase, researchers can specifically investigate the function of this enzyme in complex biological systems. This allows for the elucidation of the distinct roles of farnesylation versus geranylgeranylation in cellular processes.

High-Throughput Screening of Inhibitors: this compound-OH is a key component in high-throughput screening assays designed to identify specific inhibitors of FTase. The development of FTase inhibitors (FTIs) has been a major focus in cancer drug discovery. The specificity of the substrate ensures that the identified inhibitors are targeting FTase and not GGTase I, which is crucial for understanding their mechanism of action and potential therapeutic effects.

Understanding Substrate Specificity: The differential recognition of this compound-OH by FTase and GGTase I provides insights into the structural and molecular basis of substrate specificity among prenyltransferases. This knowledge is fundamental for the rational design of novel inhibitors and probes for these enzymes.

Investigating Alternate Prenylation: In some cases, when FTase is inhibited, certain protein substrates can be alternatively prenylated by GGTase I. The use of an FTase-specific substrate allows for the precise measurement of FTase activity and helps in studying the conditions under which this "cross-prenylation" occurs.

Cellular and Molecular Biology Research Applications of Dansyl Gly Cys Val Leu Ser Oh

Investigation of Protein-Peptide Interactions

The fluorescent properties of Dansyl-Gly-Cys-Val-Leu-Ser-OH make it a suitable probe for investigating the interactions between peptides and proteins. The dansyl group's emission spectrum is highly dependent on the polarity of its local environment, a characteristic that can be exploited to detect binding events.

Characterization of Binding to Specific Protein Receptors (e.g., HIV Virus Protein Receptor CD4)

While direct binding studies of this compound-OH to the HIV virus protein receptor CD4 have not been extensively documented in publicly available research, the peptide's sequence suggests a significant role in a related area of HIV research. The C-terminal sequence, -Cys-Val-Leu-Ser, conforms to the "Ca1a2X box" motif, which is a recognition site for the enzyme protein farnesyltransferase (PFTase).

PFTase catalyzes the transfer of a farnesyl group to the cysteine residue within this motif. This post-translational modification is crucial for the function of numerous proteins. Notably, research has identified farnesyltransferase inhibitors (FTIs) as potential agents in reactivating latent HIV expression. natap.org The inhibition of farnesylation may play a role in disrupting the function of host cell proteins that are necessary for maintaining HIV latency. nih.gov

This compound-OH can be used as a fluorescent substrate to monitor the activity of PFTase. Upon farnesylation of the cysteine thiol group, the dansyl group is shifted from a polar aqueous environment to a non-polar lipid environment of the farnesyl group. This environmental change leads to a significant enhancement in fluorescence intensity and a blue shift in the emission maximum. This phenomenon allows for the sensitive detection of PFTase activity in vitro.

Table 1: Spectroscopic Changes of this compound-OH upon Farnesylation

State of PeptideEnvironment of Dansyl GroupFluorescence Emission MaximumFluorescence Intensity
UnfarnesylatedPolar (Aqueous)~565 nmLow
FarnesylatedNon-polar (Lipid)~515 nmHigh (up to 13-fold increase)

This interactive table illustrates the change in fluorescence properties of the peptide upon enzymatic modification.

This assay can be used to screen for inhibitors of PFTase, which are of interest in HIV research for their potential to disrupt viral latency.

General Principles and Methodologies for Protein and Peptide Binding Studies

Dansylated peptides like this compound-OH are valuable reagents for various protein and peptide binding assays. mdpi.com The principle behind their use lies in the change in the fluorescence signal upon binding to a target protein. nih.gov

Several methodologies can be employed:

Fluorescence Titration: In this method, the fluorescent peptide is titrated with increasing concentrations of a target protein. The change in fluorescence intensity or emission wavelength is monitored to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Fluorescence Polarization/Anisotropy: This technique is based on the principle that a small, rapidly rotating fluorescent molecule (the dansylated peptide) will have a low polarization value. Upon binding to a much larger protein, the rotation of the complex slows down, leading to an increase in polarization. This change can be used to quantify the extent of binding.

Fluorescence Resonance Energy Transfer (FRET): If the target protein can be labeled with a suitable acceptor fluorophore, FRET can be used to measure the proximity between the dansylated peptide (donor) and the protein. Binding brings the donor and acceptor into close proximity, resulting in energy transfer and a change in the fluorescence emission spectrum.

These techniques, utilizing dansylated peptides, allow for the quantitative characterization of protein-peptide interactions without the need for radioactive labels. nih.govspringernature.com

Fluorescent Labeling and Visualization in Cellular Systems

The inherent fluorescence of this compound-OH allows for its use as a probe in various cellular imaging and analysis applications. Fluorescent probes are powerful tools for visualizing and quantifying cellular processes with high sensitivity and spatiotemporal resolution. nih.gov

Tracking and Imaging of Proteins and Peptides in Biological Systems

Fluorescently labeled peptides can be introduced into living cells to track their localization, transport, and interactions with cellular components in real-time. revvity.com If this compound-OH is internalized by cells, its intracellular distribution can be visualized using fluorescence microscopy.

For example, if the peptide is a substrate for an intracellular enzyme like PFTase, its localization could be tracked to the compartments where this enzyme is active. The change in fluorescence upon farnesylation could also potentially be used to image the activity of the enzyme within the cell.

Application in Advanced Fluorescence Microscopy Techniques

The photophysical properties of the dansyl group make this peptide potentially suitable for use in advanced fluorescence microscopy techniques:

Confocal Microscopy: This technique allows for the acquisition of high-resolution, optically sectioned images of fluorescently labeled specimens, reducing out-of-focus blur and improving image contrast. This would enable precise localization of the dansylated peptide within subcellular structures.

Two-Photon Microscopy: For imaging deeper into tissues with reduced phototoxicity, two-photon microscopy can be employed. While the two-photon absorption cross-section of the dansyl group would need to be considered, this technique could allow for the visualization of the peptide's behavior in more complex biological samples.

The use of such advanced techniques can provide detailed insights into the dynamic behavior of the peptide within a cellular context. nih.gov

Utility in Flow Cytometry-Based Cellular Analysis

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. altabioscience.com Cells can be labeled with fluorescent probes, and their fluorescence intensity can be measured as they pass one by one through a laser beam.

This compound-OH could potentially be used in flow cytometry to:

Quantify Cellular Uptake: By incubating a cell population with the fluorescent peptide, the amount of peptide taken up by each cell can be quantified by measuring the cellular fluorescence.

Identify Cell Populations with Specific Enzyme Activity: If the peptide's fluorescence changes upon modification by a cellular enzyme (e.g., farnesylation), it could be used to identify and sort cells based on the activity of that enzyme. Cells with high enzyme activity would exhibit a different fluorescence profile than cells with low activity.

Table 2: Hypothetical Flow Cytometry Data for Cellular Uptake of this compound-OH

Cell PopulationTreatmentMean Fluorescence Intensity (Arbitrary Units)
ControlNo Peptide10
Experimental10 µM Dansyl-Peptide500
Inhibitor + ExperimentalPFTase Inhibitor + 10 µM Dansyl-Peptide450

This interactive table presents hypothetical data illustrating how flow cytometry could be used to measure the uptake and modification of the fluorescent peptide by a cell population.

Such applications would enable the quantitative analysis of peptide-cell interactions and related enzymatic activities at the single-cell level. chemrxiv.org

Role in Studying Cellular Processes and Signaling Pathways

The chemical compound this compound-OH is a specialized, fluorescently labeled peptide that serves as a critical tool in cellular and molecular biology research. Its primary utility lies in its function as a substrate for the enzyme farnesyltransferase (FTase). The dansyl group attached to the peptide exhibits a change in its fluorescent properties upon the enzymatic transfer of a farnesyl group to the cysteine residue of the peptide. This alteration in fluorescence provides a sensitive and continuous method for monitoring the activity of FTase, an enzyme implicated in a variety of cellular signaling pathways.

The process of farnesylation, catalyzed by FTase, is a type of post-translational modification where a 15-carbon isoprenoid lipid, a farnesyl group, is attached to a cysteine residue within a specific C-terminal sequence of a protein, often referred to as a "CaaX box". This modification is crucial for the proper localization and function of a wide range of proteins, particularly those involved in signal transduction. By enabling the measurement of FTase activity, this compound-OH allows researchers to investigate the regulatory mechanisms of these signaling pathways and to screen for potential inhibitors of the farnesylation process.

The study of protein farnesylation using tools like this compound-OH has been particularly insightful for understanding the molecular underpinnings of various diseases, most notably Alzheimer's disease. Research has indicated that the dysregulation of protein prenylation, including farnesylation, may play a significant role in the pathogenesis of this neurodegenerative disorder nih.gov.

Studies have revealed that the levels of farnesyl pyrophosphate (FPP), the lipid donor for farnesylation, are elevated in the brains of individuals with Alzheimer's disease nih.gov. Furthermore, there is evidence of an upregulation of FTase and an increase in the levels of farnesylated proteins, such as H-Ras, in the brains of patients with both mild cognitive impairment and Alzheimer's disease nih.gov. This suggests that aberrant farnesylation could be an early event in the disease cascade. The overactivation of farnesylated proteins like those in the Ras superfamily of small GTPases can influence cellular processes that contribute to the hallmark pathologies of Alzheimer's, including the generation of amyloid-beta peptides and neuroinflammation nih.gov.

By employing this compound-OH in in vitro assays, researchers can quantify FTase activity in brain tissue samples and cellular models of Alzheimer's disease. This allows for a direct assessment of the enzymatic activity that is believed to be dysregulated in the disease state. Moreover, this fluorescent substrate is instrumental in high-throughput screening for farnesyltransferase inhibitors (FTIs), which are being investigated as potential therapeutic agents to counteract the effects of excessive farnesylation in neurodegenerative conditions researchgate.net. The inhibition of FTase in animal models of Alzheimer's has been shown to mitigate memory impairment and reduce amyloid neuropathology, highlighting the therapeutic potential of targeting this enzyme nih.gov.

Table 1: Research Findings on Farnesyltransferase in Alzheimer's Disease

Finding Implication for Disease Mechanism Reference
Elevated levels of farnesyl pyrophosphate (FPP) in AD brains Suggests an overactive substrate pool for farnesylation. nih.gov
Increased levels of FTase and farnesylated H-Ras in MCI and AD brains Indicates that aberrant farnesylation is an early event in the disease process. nih.gov
Overactivation of Ras/Rho GTPase signaling Correlates with the progression of amyloid and tau pathologies. nih.gov
Inhibition of FTase in AD mouse models Mitigates memory impairment and reduces amyloid neuropathology. nih.gov

The exploration of neuronal pathways relies on understanding the intricate signaling networks that govern synaptic plasticity, neuronal survival, and cognitive functions. Protein farnesylation is a key regulatory mechanism in these processes. The attachment of the hydrophobic farnesyl group facilitates the anchoring of signaling proteins to cellular membranes, a critical step for their interaction with downstream effectors in signaling cascades.

This compound-OH has been utilized in fundamental neuroscience research to characterize the activity of FTase in the brain. For instance, studies using rat brain cytosol fractions have employed this fluorescent peptide to determine the kinetic parameters of FTase, such as the Michaelis-Menten constant (Km) nih.govresearchgate.net. Such fundamental data is crucial for understanding the enzyme's function under normal physiological conditions and how its activity might be altered in pathological states.

The investigation of FTase activity is central to understanding the function of numerous farnesylated proteins that are vital for neuronal health. These include small GTPases from the Ras family, which are involved in signaling pathways that regulate cell growth, differentiation, and survival. In the context of the nervous system, these pathways are integral to processes such as neurite outgrowth, synapse formation, and long-term potentiation, a cellular mechanism underlying learning and memory.

The use of this compound-OH and similar fluorescent substrates allows for the precise measurement of FTase activity in different brain regions or in response to various stimuli. This can help to elucidate the role of farnesylation in specific neuronal circuits and its contribution to the dynamic regulation of synaptic strength. Furthermore, by enabling the screening of FTase inhibitors, this compound aids in the development of pharmacological tools to dissect the roles of farnesylated proteins in complex neuronal processes.

Table 2: Kinetic Parameters of Farnesyltransferase Determined Using Dansylated Peptides in Rat Brain Cytosol

Substrate Km (µM) Reference
Dansyl-GCVLS 1.8 nih.govresearchgate.net
Dansyl-GCVVM 3.2 nih.govresearchgate.net
Dansyl-CVIM 3.4 nih.govresearchgate.net
Farnesyl Pyrophosphate (FPP) 22.6 nih.govresearchgate.net

Mechanistic and Conceptual Contributions of Dansyl Gly Cys Val Leu Ser Oh in Drug Discovery Research

Peptide-Based Drug Development Platforms Utilizing Dansyl-Gly-Cys-Val-Leu-Ser-OH

The unique characteristics of this compound-OH make it a valuable component in the development of platforms for peptide-based drug discovery. Its design and function facilitate the exploration of enzyme kinetics and the mechanisms of targeted therapies.

Design Considerations for Therapeutic Peptides as Building Blocks

The design of this compound-OH is rooted in its intended function as a specific tool for studying enzyme activity. The peptide's sequence, -Cys-Val-Leu-Ser, is based on the C-terminal region of the H-Ras protein, a known substrate for farnesyltransferase (FTase). bachem.com This sequence directs the peptide to the active site of FTase.

A key design feature is the N-terminal modification with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. This moiety serves as a fluorescent reporter, making the peptide a fluorogenic substrate. bachem.com The inclusion of this fluorescent group is a critical consideration, as it allows for real-time monitoring of the enzymatic reaction without the need for radioactive isotopes, offering a safer and more convenient assay format. bioassaysys.combioassaysys.com Peptides incorporating such fluorescent probes are instrumental as building blocks in creating high-throughput screening assays to identify potential enzyme inhibitors. bioassaysys.commdpi.com

Elucidating Mechanisms of Action in Targeted Therapies

This compound-OH plays a crucial role in elucidating the mechanisms of action of targeted therapies, particularly those aimed at inhibiting farnesyltransferase. FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the peptide sequence. bachem.combioassaysys.com

The utility of this peptide lies in the significant change in the dansyl group's fluorescence upon farnesylation. When the cysteine's thiol group is farnesylated, the local environment of the dansyl group shifts from polar to non-polar. This change results in a notable enhancement of fluorescence intensity and a shift of the emission maximum to a lower wavelength. bachem.com Specifically, the emission maximum can decrease from approximately 565 nm to 515 nm, accompanied by a significant, up to 13-fold, increase in fluorescence intensity. bachem.com

This fluorogenic property allows for the continuous monitoring of FTase activity. bachem.com By measuring the change in fluorescence over time, researchers can determine the rate of the enzymatic reaction. This provides a direct method to assess the potency and mechanism of potential FTase inhibitors. A reduction in the rate of fluorescence change in the presence of a test compound indicates inhibition of the enzyme. bioassaysys.com This peptide is highly specific for FTase and is not recognized by the related enzyme geranylgeranyl transferase type I (GGTase I), further enhancing its utility in targeted therapy research. bachem.com

Table 1: Spectroscopic Properties of this compound-OH

PropertyValueCondition
Excitation Wavelength340 nm20 mM Tris-HCl, pH 7.5, 10 mM EDTA
Emission Maximum (Unfarnesylated)565 nm20 mM Tris-HCl, pH 7.5, 10 mM EDTA
Emission Maximum (Farnesylated)515 nm20 mM Tris-HCl, pH 7.5, 10 mM EDTA
Molar Extinction Coefficient (ε₃₄₀)4250 M⁻¹cm⁻¹20 mM Tris-HCl, pH 7.5, 10 mM EDTA

Exploration of Biosynthetic Pathway Modulation

The function of this compound-OH as an FTase substrate connects its application to broader biosynthetic pathways, including the isoprenoid pathway, which has implications for cholesterol synthesis and neurological diseases.

Research into Potential Involvement in Cholesterol Synthesis Pathways

While this compound-OH is not primarily used for direct research into cholesterol synthesis, its substrate relationship with farnesyl pyrophosphate (FPP) provides an indirect link. FPP is a key intermediate in the mevalonate (B85504) pathway, which is the metabolic route for the synthesis of both cholesterol and isoprenoids. nih.gov FPP stands at a branch point where it can be used by farnesyltransferase for protein prenylation or be directed towards the synthesis of cholesterol.

The primary application of this dansylated peptide is to assay FTase activity, which consumes FPP. bachem.combioassaysys.com Therefore, its use is focused on the protein prenylation branch of the isoprenoid pathway rather than the cholesterol synthesis branch. While there is speculation that the peptide may be involved in cholesterol synthesis, the established research application of this compound-OH is firmly in the study of protein farnesylation. biosynth.com

Investigating Links to Isoprenoid Metabolism in Neurological Research (e.g., Alzheimer's Disease Models)

The connection between this compound-OH and research into isoprenoid metabolism is most prominent in the context of neurological disorders like Alzheimer's disease. The post-translational modification of proteins by isoprenoids such as FPP and geranylgeranylpyrophosphate (GGPP) is critical for the function of numerous proteins, including the Ras superfamily of small GTPases, which are involved in diverse cellular signaling pathways. nih.govresearchgate.net

Research has indicated that the regulation of brain isoprenoids is altered in patients with Alzheimer's disease. A key study by Eckert et al. (2009) was the first to demonstrate that levels of FPP and GGPP are significantly elevated in the grey and white matter of brains from male Alzheimer's patients, whereas cholesterol levels were not significantly different. nih.govresearchgate.net This finding suggests a disease-specific disruption of isoprenoid homeostasis. nih.govnih.gov The study posited that such changes could stimulate the prenylation of proteins and contribute to the neuropathophysiology of Alzheimer's disease. nih.gov

More recent studies have further substantiated these findings, showing that farnesyltransferase levels and protein farnesylation are indeed upregulated in human brains affected by Alzheimer's disease. researchgate.net In this context, this compound-OH serves as an essential research tool. Its use in fluorometric assays allows for the precise measurement of FTase activity in brain tissue models. bioassaysys.com This enables researchers to investigate how FTase activity is modulated in Alzheimer's disease models and to screen for compounds that might normalize this activity, thereby exploring potential therapeutic strategies. bioassaysys.comresearchgate.net

Table 2: Key Research Findings on Isoprenoids in Alzheimer's Disease

FindingSignificanceReference
Farnesyl pyrophosphate (FPP) levels are significantly elevated in AD brain tissue.Suggests specific dysregulation of the isoprenoid pathway, independent of cholesterol homeostasis. nih.govresearchgate.net
Geranylgeranylpyrophosphate (GGPP) levels are significantly elevated in AD brain tissue.Further supports the hypothesis of altered isoprenoid regulation in Alzheimer's disease. nih.govresearchgate.net
Farnesyltransferase (FTase) levels and protein farnesylation are upregulated in AD brains.Indicates that the enzymatic machinery for protein prenylation is hyperactive, presenting a potential therapeutic target. researchgate.net

Advanced Analytical Methodologies Utilizing Dansyl Gly Cys Val Leu Ser Oh

Chromatographic Separations of Dansyl-Gly-Cys-Val-Leu-Ser-OH and its Derivatives

Chromatographic techniques are fundamental to the purification and analysis of this compound-OH. The inherent properties of the dansyl group, coupled with the peptide backbone, necessitate optimized separation methods for achieving high resolution and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation of this compound-OH. The optimization of RP-HPLC methods is crucial for resolving the target peptide from impurities and other components in complex mixtures. Key parameters that are typically optimized include the stationary phase, mobile phase composition, gradient elution profile, and temperature.

For the separation of a moderately hydrophobic peptide like this compound-OH, a C18 stationary phase is commonly employed. The choice of mobile phase often involves a mixture of water and an organic solvent, typically acetonitrile, with additives to improve peak shape and resolution. Trifluoroacetic acid (TFA) is a common ion-pairing agent used at low concentrations (e.g., 0.1%) to enhance the retention of the peptide and improve peak symmetry.

A gradient elution, where the concentration of the organic solvent is gradually increased, is essential for the efficient elution of the peptide. An optimized gradient allows for the separation of closely related species and reduces analysis time. The table below illustrates a typical optimized RP-HPLC gradient for the analysis of a dansylated hexapeptide.

Interactive Data Table: Illustrative RP-HPLC Gradient for this compound-OH Analysis

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
5955
356535
401090
451090
50955

This table represents a hypothetical optimized gradient. Actual parameters may vary based on the specific column and HPLC system used.

Furthermore, the dansyl tag provides a strong chromophore, which facilitates detection by UV-Vis spectrophotometry. This allows for sensitive detection at wavelengths where the peptide itself may have minimal absorbance, thereby improving the signal-to-noise ratio and enabling the detection of low concentrations of the analyte.

Mass Spectrometry (MS) Applications in this compound-OH Analysis

Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound-OH. The dansyl group plays a crucial role in enhancing the ionization and fragmentation characteristics of the peptide.

The dansyl group significantly improves the ionization efficiency of the peptide in mass spectrometry, particularly when using techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). The dimethylamino group on the naphthalene (B1677914) ring of the dansyl moiety is readily protonated, leading to a stable positive charge and enhancing the signal intensity in positive-ion mode MS.

In LC-MS, the mobile phase composition can be further optimized to enhance ionization. The use of volatile acidic modifiers such as formic acid is common as it aids in the protonation of the analyte in the ESI source. The inherent charge-carrying capacity of the dansyl group reduces the reliance on multiple basic residues within the peptide sequence for efficient ionization, making it a valuable tool for the analysis of a wide range of peptides.

In tandem mass spectrometry (MS/MS), the dansyl group provides characteristic fragmentation patterns that aid in the identification and quantification of the labeled peptide. Collision-induced dissociation (CID) of the protonated this compound-OH molecule often results in the formation of specific fragment ions corresponding to the dansyl moiety, such as ions at m/z 170 and 234. These signature ions can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective and sensitive quantification of the target peptide in complex biological matrices.

Isotope labeling with dansyl chloride, using reagents such as ¹³C-dansyl chloride, can also be employed for precise relative and absolute quantification. By comparing the signal intensities of the ¹²C- and ¹³C-labeled peptides, accurate measurements of concentration changes can be achieved.

Interactive Data Table: Characteristic MS/MS Fragment Ions of Dansylated Peptides

Fragment IonDescriptionTypical m/z
[Dansyl+H]⁺Protonated Dansyl group~235
[Dimethylaminonaphthalene]⁺Fragment of the dansyl group~170
b-ionsN-terminal fragment ions containing the dansyl groupVariable
y-ionsC-terminal fragment ionsVariable

The exact m/z values may vary slightly depending on the instrument and calibration.

Spectrophotometric Quantification Techniques for this compound-OH

The strong fluorescence of the dansyl group provides a highly sensitive method for the quantification of this compound-OH. The fluorescence properties of the dansyl moiety are highly dependent on its local environment. In aqueous solutions, the dansyl group exhibits moderate fluorescence with an emission maximum typically around 550-580 nm when excited at approximately 340 nm.

When the dansyl group is in a more nonpolar or hydrophobic environment, its fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (blue shift), often to around 490-520 nm. This solvatochromic shift is a key feature that can be exploited in various assays.

For quantification, a standard curve is typically generated by measuring the fluorescence intensity of known concentrations of this compound-OH. The concentration of an unknown sample can then be determined by interpolating its fluorescence intensity on the standard curve. The high sensitivity of fluorescence detection allows for the quantification of the peptide at nanomolar and even picomolar concentrations.

Determination of Peptide Concentration via Dansyl Extinction Coefficient

The concentration of a peptide labeled with a dansyl group, such as this compound-OH, can be determined spectrophotometrically by utilizing the molar extinction coefficient (ε) of the dansyl group. The Beer-Lambert law (A = εcl) provides the basis for this quantification, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

The molar extinction coefficient of the dansyl group is a critical parameter for this calculation. While the exact value can be influenced by the solvent and the specific peptide to which it is attached, a generally accepted value is available for quantitative estimation. The absorbance is typically measured at the maximum absorption wavelength of the dansyl group, which falls in the range of 310 nm to 350 nm. wikipedia.org

Compound/MoietyMolar Extinction Coefficient (ε)Wavelength (λmax)Solvent/Conditions
Dansyl group3300 cm-1 M-1aatbio.com~330-350 nmAqueous buffer (e.g., PBS)
Dansyl glycine (B1666218)4300 cm-1 M-1338.5 nm Dioxane

Role of Dansyl-Edman Procedure in Peptide Sequencing (Contextual)

The core of the procedure is the Edman degradation, which involves the reaction of the N-terminal amino group with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide. wikipedia.org Subsequent treatment with acid cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact. wikipedia.org

In the Dansyl-Edman modification, instead of identifying the cleaved thiazolinone or its more stable phenylthiohydantoin (PTH) derivative, a small aliquot of the peptide is taken at the beginning of each cycle. nih.govscispace.com This aliquot is then subjected to dansylation to identify the N-terminal amino acid of the remaining peptide. This approach is particularly advantageous because the dansyl method for identifying N-terminal amino acids is approximately one hundred times more sensitive than methods for identifying PTH amino acids. nih.govscispace.com

N-Terminal Amino Acid Identification

The identification of the N-terminal amino acid is a critical step in the Dansyl-Edman sequencing procedure. The process begins with the reaction of the free N-terminal amino group of the peptide with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) under alkaline conditions. nih.gov This reaction forms a stable dansyl-peptide derivative.

Following the dansylation reaction, the peptide is subjected to total acid hydrolysis. This breaks all the peptide bonds, releasing the constituent amino acids. Crucially, the bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis. nih.gov

The resulting mixture, therefore, contains free amino acids from the interior and C-terminal positions of the peptide, along with the fluorescent dansyl-N-terminal amino acid. This fluorescent derivative can then be identified by various chromatographic techniques, most commonly thin-layer chromatography on polyamide sheets. nih.gov The dansylated amino acid is visualized under UV light, and its identity is confirmed by comparing its chromatographic behavior to that of known dansyl-amino acid standards. This process is repeated in each cycle of the Dansyl-Edman degradation to determine the sequence of the peptide.

Broader Impact and Future Research Directions for Dansyl Gly Cys Val Leu Ser Oh Studies

Methodological Refinements in Dansyl Labeling for Peptide Research

The utility of dansyl-peptide probes is underpinned by the methods used to label peptides with the dansyl group. Ongoing research aims to refine these labeling techniques to address challenges related to selectivity and stability.

Dansyl chloride is a widely used reagent that reacts with primary amino groups, such as the N-terminal amine and the epsilon-amino group of lysine (B10760008) residues. wikipedia.org A significant challenge in dansyl labeling is achieving selectivity for a specific site on a peptide, especially when multiple reactive groups are present.

Strategies to address selectivity challenges include:

pH Control: The reactivity of different amino groups can be modulated by controlling the pH of the reaction. For example, labeling at a lower pH can favor the N-terminal amine over lysine side chains. mdpi.com

Protecting Groups: The use of orthogonal protecting groups during peptide synthesis can block certain reactive sites, allowing for site-specific dansylation.

Enzymatic Labeling: The use of enzymes to catalyze the site-specific introduction of a dansyl group or a handle for subsequent dansylation offers a high degree of selectivity.

The reaction of dansyl chloride with the free amino groups of peptides and proteins is a well-established technique for N-terminal amino acid identification. nih.govspringernature.com

The stability of the dansyl-peptide conjugate is crucial for its reliable use in various research applications. The sulfonamide bond formed between the dansyl group and an amine is generally stable to acid hydrolysis, which is advantageous for applications like N-terminal sequencing. nih.govspringernature.com However, the stability of the dansyl group itself and its fluorescence can be influenced by the chemical environment.

Factors affecting stability and considerations for improvement include:

Hydrolysis of Dansyl Chloride: Dansyl chloride is unstable in aqueous solutions and can hydrolyze to dansyl acid, which is fluorescent but not reactive for labeling. mdpi.com The rate of hydrolysis is pH-dependent. mdpi.com Optimizing labeling conditions to balance the rate of labeling with the rate of hydrolysis is important. mdpi.com

Solvent Effects: The fluorescence of dansyl derivatives is highly sensitive to the polarity of the solvent. wikipedia.org This property is exploited in its use as an environmental probe but must be considered when designing experiments to ensure consistent and reproducible results.

Photostability: While generally robust, the dansyl fluorophore can be susceptible to photobleaching under intense or prolonged illumination, which is a consideration for fluorescence microscopy applications. semanticscholar.org

Research into new derivatizing reagents and modifications to the dansyl structure itself may lead to derivatives with improved stability and performance characteristics.

Unexplored Biological Functions and Pathways of Dansyl-Gly-Cys-Val-Leu-Ser-OH

While the primary utility of this compound-OH is likely as a synthetic fluorescent probe, the peptide sequence itself may possess unexplored biological activities. The individual amino acids in the sequence—Glycine (B1666218), Cysteine, Valine, Leucine (B10760876), and Serine—are all common in biological systems and participate in a vast array of cellular functions.

Potential areas for future investigation include:

Enzyme Substrate or Inhibitor: The peptide sequence could potentially serve as a substrate or inhibitor for certain proteases or other enzymes. The dansyl group could act as a FRET (Förster Resonance Energy Transfer) donor or acceptor in assays designed to screen for such activity.

Cellular Uptake and Localization: Investigating the mechanisms by which this peptide is taken up by cells and its subsequent subcellular localization could reveal novel transport pathways or interactions with intracellular components. The inherent fluorescence of the dansyl group would facilitate such studies.

Interaction with Signaling Pathways: The peptide could potentially modulate cell signaling pathways through interactions with cell surface receptors or intracellular signaling proteins. The cysteine residue, with its reactive thiol group, could be involved in redox-sensitive signaling processes.

Metal Ion Homeostasis: Given the presence of cysteine, which is known to bind metal ions, this peptide could potentially interact with and influence the homeostasis of certain metal ions within a biological system.

It is important to note that these potential biological functions are speculative and would require empirical validation through dedicated research. The primary and most immediate application of this compound-OH remains in its role as a custom-synthesized fluorescent tool for biochemical and cell-based assays.

Deepening the Understanding of its Intrinsic Biological Role

While this compound-OH is a synthetic compound, its design is based on the recognition sequence of farnesyltransferase, an enzyme that attaches a farnesyl group to a cysteine residue within a specific C-terminal tetrapeptide motif of a protein. This process, farnesylation, is crucial for the function of a multitude of proteins involved in vital cellular activities.

The "intrinsic biological role" of this peptide probe is therefore intrinsically linked to the biological significance of farnesylation. By acting as a specific substrate, it allows researchers to assay the activity of farnesyltransferase with high sensitivity. Understanding the kinetics and inhibition of this enzyme is paramount, as farnesylation is essential for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases. These proteins are critical regulators of cell growth, differentiation, and survival, and their aberrant function is a hallmark of many cancers.

Future research will likely focus on utilizing this and similar probes to explore the farnesylation of newly discovered proteins. The identification of novel farnesylated proteins, often referred to as the "prenylome," will undoubtedly deepen our understanding of the diverse cellular pathways regulated by this modification.

Integration of this compound-OH Research with Multi-Omics Approaches

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand biological systems in a holistic manner. Integrating data from studies using this compound-OH with these large-scale approaches can provide a more comprehensive picture of the regulation and functional consequences of protein farnesylation.

For instance, proteomic studies can identify the full complement of farnesylated proteins in a cell or tissue under specific conditions. By combining this "prenylome" data with transcriptomic data (gene expression levels), researchers can investigate how the expression of farnesyltransferase and its substrates is regulated at the transcriptional level. Furthermore, integrating metabolomic data can reveal how cellular metabolic states influence the availability of farnesyl pyrophosphate, the lipid donor for the farnesylation reaction.

A powerful strategy for the global profiling of farnesylated proteins is the "tagging-via-substrate" (TAS) approach. nih.gov This involves metabolically incorporating synthetic isoprenoid analogues with chemical reporters into proteins, allowing for their subsequent enrichment and identification by mass spectrometry. nih.govpnas.orgpnas.org This technique has led to the identification of numerous known and novel farnesylated proteins, expanding our knowledge of the scope of this modification. nih.gov

Future research will focus on creating integrated models that combine data from farnesyltransferase activity assays (using probes like this compound-OH), proteomic identification of farnesylated proteins, and other omics datasets. This integrative approach will be instrumental in elucidating the complex regulatory networks that govern protein farnesylation and its role in health and disease. For example, combining proteomic and metabolomic analyses can shed light on how changes in cellular metabolism impact protein modification and signaling pathways. nih.gov

Table 1: Key Research Findings and Future Directions

Research AreaKey FindingsFuture Research Directions
Understanding Farnesylation This compound-OH is a specific substrate for farnesyltransferase, enabling the study of this enzyme's kinetics and inhibition.Identification of novel farnesylated proteins and their roles in cellular processes.
Proteomic Profiling "Tagging-via-substrate" (TAS) approaches have identified a wide range of farnesylated proteins. nih.govnih.govpnas.orgpnas.orgQuantitative analysis of the prenylome in response to various stimuli and in different disease states.
Multi-Omics Integration Combining transcriptomic, proteomic, and metabolomic data provides a systems-level view of biological processes. mdpi.complos.orgsemanticscholar.orgDevelopment of predictive models of farnesylation-dependent signaling pathways based on integrated multi-omics data.

Q & A

Q. What are the structural characteristics and quantification methods for Dansyl-Gly-Cys-Val-Leu-Ser-OH?

  • Answer : The peptide contains a dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) attached to the N-terminal glycine, followed by Cys-Val-Leu-Ser. Quantification is achieved via UV-Vis spectroscopy using the dansyl group’s extinction coefficient (ε₃₄₀ = 4250 M⁻¹cm⁻¹ in 20 mM Tris-HCl, pH 7.5, 10 mM EDTA). Prepare a standard curve at 340 nm and validate with mass spectrometry for accuracy .

Q. How is this compound-OH synthesized and purified for research applications?

  • Answer : The peptide is synthesized via solid-phase Fmoc chemistry. The dansyl group is introduced during the final coupling step. Post-synthesis, crude peptides are purified using reversed-phase HPLC (>95% purity) with a C18 column and gradients of acetonitrile/water (0.1% TFA). Lyophilize and store at -20°C in the dark to prevent degradation .

Q. What are the primary applications of this compound-OH in enzymatic studies?

  • Answer : It serves as a fluorescent substrate for farnesyltransferase (FTase), enabling real-time monitoring of enzyme activity. The dansyl group’s fluorescence increases upon farnesylation, allowing kinetic measurements (e.g., Vmax, Km) in buffer systems like 50 mM HEPES, pH 7.5, 10 mM MgCl₂, and 1 mM DTT .

Advanced Research Questions

Q. How can researchers optimize fluorescence-based FTase assays using this compound-OH?

  • Methodological Approach :
    • Buffer Optimization : Test pH (6.5–8.0) and ionic strength to minimize fluorescence quenching.
    • Interference Checks : Screen for compounds (e.g., detergents, divalent cations) that alter dansyl emission.
    • Temperature Control : Maintain 25–30°C to balance enzyme activity and fluorophore stability.
    • Reference : Validate against non-fluorescent substrates (e.g., radiolabeled analogs) to confirm specificity .

Q. How should discrepancies in kinetic parameters (Km, kcat) between studies be addressed?

  • Resolution Strategies :
    • Normalization : Standardize enzyme concentrations (e.g., 10–100 nM) and pre-incubation times.
    • Data Validation : Use internal controls (e.g., known inhibitors like FTI-277) to confirm assay consistency.
    • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to buffer variability or peptide batch differences .

Q. What experimental controls are critical when using this compound-OH in FTase inhibition studies?

  • Essential Controls :
    • Blank Reactions : Omit FTase to measure non-enzymatic fluorescence changes.
    • Inhibitor Specificity : Include non-target enzymes (e.g., geranylgeranyltransferase) to rule off-target effects.
    • Substrate Stability : Perform time-course assays to confirm peptide integrity under experimental conditions .

Retrosynthesis Analysis

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Reactant of Route 1
Dansyl-Gly-Cys-Val-Leu-Ser
Reactant of Route 2
Dansyl-Gly-Cys-Val-Leu-Ser

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.